

Commercial Sources and Application Protocols for Purified Galactosylceramide Antibodies

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Compound of Interest

Compound Name: **Galactosylceramide**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of commercial sources for purified antibodies targeting **galactosylceramide** (GalC), a key glycosphingolipid in the nervous system. It includes comprehensive application notes and experimental protocols for immunohistochemistry (IHC), immunocytochemistry (ICC), and enzyme-linked immunosorbent assay (ELISA) to facilitate research and development in neurobiology and related fields.

Commercial Sources for Anti-Galactosylceramide Antibodies

A primary and well-documented commercial source for a monoclonal antibody specifically targeting **galactosylceramide** is Sigma-Aldrich (now Merck Millipore).

Table 1: Commercial Sources for Purified Anti-Galactosylceramide Antibody

Supplier	Product Name	Catalog No.	Clonality	Host	Isotype	Tested Applications
Sigma-Aldrich (Merck Millipore)	Anti-Galactocerebroside Antibody, clone mGalC	MAB342	Monoclonal	Mouse	IgG3	ELISA, IC, & IHC[1][2]

Note: Galactocerebroside is a synonym for **galactosylceramide**.

Application Notes

The anti-**galactosylceramide** antibody (clone mGalC) is a valuable tool for identifying and characterizing oligodendrocytes and Schwann cells, as GalC is a major lipid component of the myelin sheath.[1] This antibody has been successfully used in various applications to study myelination, demyelinating diseases, and oligodendrocyte differentiation.[3][4]

Key applications include:

- Immunohistochemistry (IHC): For the detection of **galactosylceramide** in formalin-fixed frozen tissue sections. It is important to note that this antibody is generally not suitable for paraffin-embedded tissues as the antigen can be denatured during the embedding and deparaffinization process.[1]
- Immunocytochemistry (ICC): For staining cultured cells, such as oligodendrocytes, to study their morphology and differentiation state. Fixation with 4% paraformaldehyde, acetic acid, or ethanol is recommended.[1]
- Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative or qualitative detection of purified **galactosylceramide**.[1]

Experimental Protocols

The following are detailed protocols for the application of anti-**galactosylceramide** antibodies.

Immunohistochemistry (IHC) Protocol for Frozen Sections

This protocol is adapted for the staining of **galactosylceramide** in frozen brain tissue sections.

Table 2: Immunohistochemistry Protocol Parameters

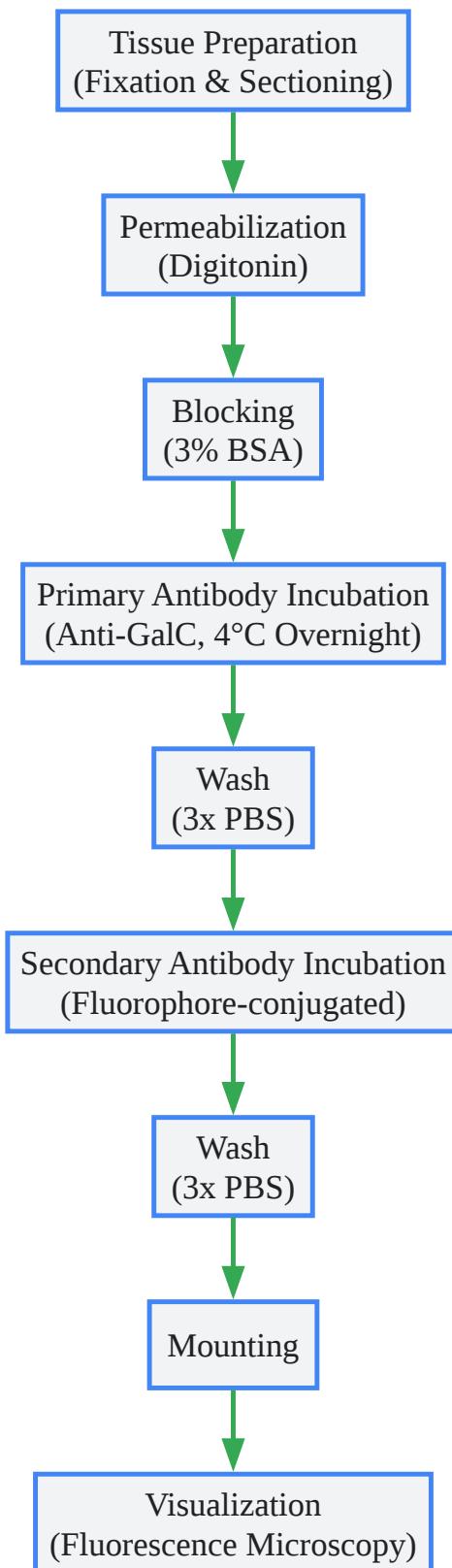
Step	Reagent	Concentration/Time
Antigen Retrieval	Not Recommended	-
Permeabilization	Digitonin	60-120 µg/ml
Blocking	3% BSA in PBS	1 hour
Primary Antibody	Anti-Galactocerebroside (mGalC)	0.5-10 µg/mL
Incubation	Overnight at 4°C	-
Secondary Antibody	Fluorophore-conjugated anti-mouse IgG	Manufacturer's recommendation
Incubation	1-2 hours at room temperature	-

Detailed Methodology:

- **Tissue Preparation:** Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS). Post-fix the brain in the same fixative overnight at 4°C. Cryoprotect the tissue by immersing it in 30% sucrose in PBS until it sinks. Freeze the brain and cut 20-40 µm sections on a cryostat.
- **Permeabilization:** For enhanced antibody penetration without disrupting GalC immunoreactivity, treat sections with a cholesterol-specific detergent like digitonin (60–120 µg/ml) instead of Triton X-100.^[5]
- **Blocking:** Block non-specific binding by incubating the sections in 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

- Primary Antibody Incubation: Dilute the anti-galactocerebroside antibody (clone mGalC) to a concentration of 0.5-10 µg/mL in the blocking buffer.[\[1\]](#) Incubate the sections overnight at 4°C.
- Washing: Wash the sections three times for 5 minutes each with PBS.
- Secondary Antibody Incubation: Incubate the sections with a fluorophore-conjugated anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature in the dark.
- Washing: Wash the sections three times for 5 minutes each with PBS in the dark.
- Mounting: Mount the sections on slides with an anti-fade mounting medium.
- Visualization: Visualize the staining using a fluorescence microscope.

Experimental Workflow for IHC



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Caption: Workflow for Immunohistochemical Staining of **Galactosylceramide**.

Immunocytochemistry (ICC) Protocol

This protocol is designed for staining cultured oligodendrocytes or other cells expressing **galactosylceramide**.

Table 3: Immunocytochemistry Protocol Parameters

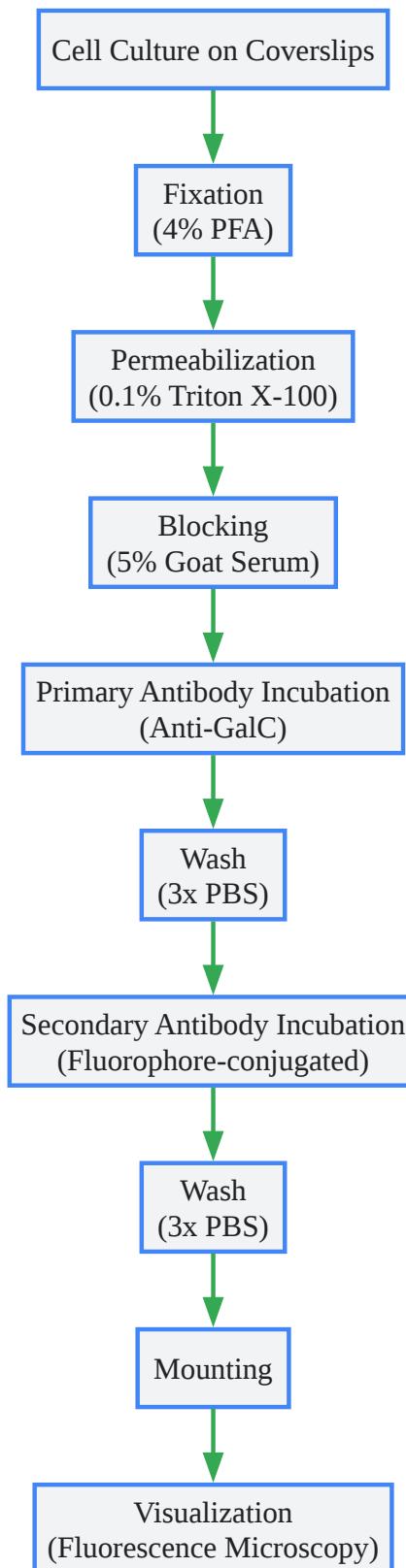
Step	Reagent	Concentration/Time
Fixation	4% Paraformaldehyde	15-20 minutes
Permeabilization	0.1% Triton X-100 in PBS	10 minutes
Blocking	5% Goat Serum in PBS	1 hour
Primary Antibody	Anti-Galactocerebroside (mGalC)	0.5-10 µg/mL
Incubation	1-2 hours at RT or overnight at 4°C	-
Secondary Antibody	Fluorophore-conjugated anti-mouse IgG	Manufacturer's recommendation
Incubation	1 hour at room temperature	-

Detailed Methodology:

- Cell Culture: Grow cells on glass coverslips in a suitable culture medium.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.^[6]
- Washing: Wash the cells three times with PBS.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.^[7]
- Blocking: Block non-specific antibody binding by incubating the cells in 5% normal goat serum in PBS for 1 hour at room temperature.^[6]

- Primary Antibody Incubation: Dilute the anti-galactocerebroside antibody (clone mGalC) to a concentration of 0.5-10 µg/mL in the blocking buffer.[1] Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated anti-mouse IgG secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.[6]
- Washing: Wash the cells three times with PBS in the dark.
- Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
- Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualization: Visualize the staining using a fluorescence microscope.

Experimental Workflow for ICC



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Caption: Workflow for Immunocytochemical Staining of **Galactosylceramide**.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This is a general protocol for a direct ELISA to detect **galactosylceramide**.

Table 4: ELISA Protocol Parameters

Step	Reagent	Concentration/Time
Coating	Purified Galactosylceramide	1-10 µg/mL in PBS
Incubation	Overnight at 4°C	-
Blocking	1% BSA in PBS	1 hour at 37°C
Primary Antibody	Anti-Galactocerebroside (mGalC)	Optimal dilution to be determined
Incubation	2 hours at room temperature	-
Secondary Antibody	HRP-conjugated anti-mouse IgG	Manufacturer's recommendation
Incubation	1 hour at room temperature	-
Substrate	TMB or other HRP substrate	As per manufacturer's instructions

Detailed Methodology:

- **Coating:** Coat the wells of a 96-well microplate with 100 µL of purified **galactosylceramide** (1-10 µg/mL in PBS) and incubate overnight at 4°C.
- **Washing:** Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
- **Blocking:** Block the remaining protein-binding sites in the coated wells by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
- **Washing:** Wash the plate three times with PBST.
- **Primary Antibody Incubation:** Add 100 µL of the diluted anti-galactocerebroside antibody to each well. The optimal dilution should be determined by titration. Incubate for 2 hours at

room temperature.

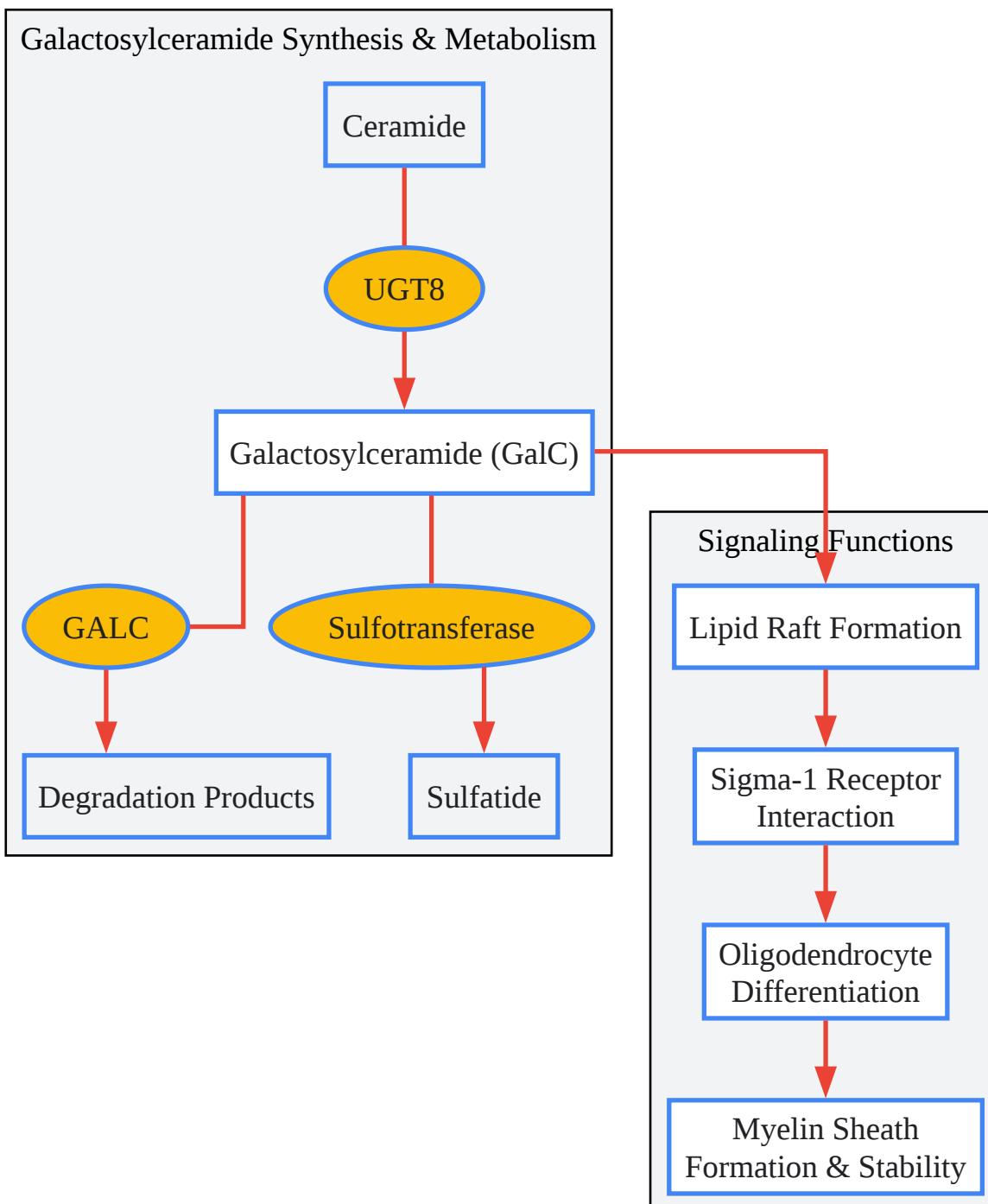
- Washing: Wash the plate three times with PBST.
- Secondary Antibody Incubation: Add 100 μ L of HRP-conjugated anti-mouse IgG, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with PBST.
- Detection: Add 100 μ L of a suitable HRP substrate (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark.
- Stop Reaction: Stop the reaction by adding 50 μ L of 2N H_2SO_4 to each well.
- Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Galactosylceramide Signaling Pathway

Galactosylceramide is not only a structural component of myelin but is also involved in cellular signaling, particularly in the differentiation of oligodendrocytes. It is a key player in the formation of lipid rafts, which are microdomains in the cell membrane that regulate various signal transduction pathways.[9]

The synthesis of **galactosylceramide** from ceramide is catalyzed by the enzyme UDP-galactose ceramide galactosyltransferase (UGT8).[10] **Galactosylceramide** can be further metabolized to sulfatide or broken down by galactosylceramidase (GALC). Dysregulation of GalC metabolism is associated with Krabbe disease.[11]

Within lipid rafts, **galactosylceramide** can influence the activity of various signaling molecules. For instance, it has been shown to interact with the sigma-1 receptor, an endoplasmic reticulum chaperone protein, to regulate oligodendrocyte differentiation.[3]



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